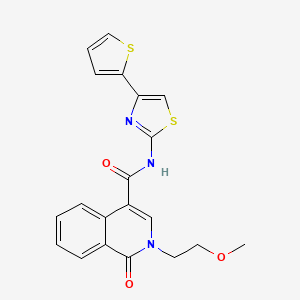![molecular formula C16H19N3O5 B11001826 6-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B11001826.png)
6-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is a complex organic compound that features a furan ring, a pyridazinone ring, and a hexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a furfural derivative.
Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Amidation: The final step involves the amidation of the acetylated intermediate with hexanoic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyridazinone ring can be reduced to a pyridazine derivative.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Furanone derivatives.
Reduction: Pyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving furan and pyridazinone moieties.
Mechanism of Action
The mechanism of action of 6-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan and pyridazinone rings could play a role in binding to these targets, while the hexanoic acid moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- **3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- **[3-(2-Furyl)-6-oxopyridazin-1(6H)-yl]acetic acid
- **4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid
Uniqueness
6-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is unique due to the presence of the hexanoic acid moiety, which can influence its solubility, stability, and biological activity. The combination of the furan and pyridazinone rings also provides a unique structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C16H19N3O5 |
|---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
6-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H19N3O5/c20-14(17-9-3-1-2-6-16(22)23)11-19-15(21)8-7-12(18-19)13-5-4-10-24-13/h4-5,7-8,10H,1-3,6,9,11H2,(H,17,20)(H,22,23) |
InChI Key |
NABAXVPWEMZGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B11001746.png)
![N-(3-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B11001752.png)
![6,8-Dimethyl-7-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11001756.png)
![[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11001762.png)

![N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11001776.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11001784.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B11001787.png)
![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11001797.png)
![1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B11001798.png)
![N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B11001800.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001801.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide](/img/structure/B11001813.png)
